TRV-120027

Descripción general

Descripción

TRV-120027 es un péptido sintético que actúa como un ligando sesgado dirigido al receptor de tipo 1 de la angiotensina II. Es conocido por su capacidad única de bloquear simultáneamente la señalización mediada por la angiotensina de la proteína G mientras estimula la señalización de la arrestina β específica del receptor de tipo 1 de la angiotensina II . Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la insuficiencia cardíaca aguda descompensada y la enfermedad renal .

Métodos De Preparación

La síntesis de TRV-120027 implica la preparación de bloques de construcción de dimetoxi-nitrobencil-tirosina, que luego se funcionalizan directamente en las cadenas laterales de los aminoácidos mientras los péptidos permanecen unidos a la resina . Esta estrategia sintética optimizada reduce tanto el tiempo de preparación como el costo. Los métodos de producción industrial para this compound no están ampliamente documentados, pero la ruta sintética generalmente involucra técnicas de síntesis de péptidos en fase sólida.

Análisis De Reacciones Químicas

TRV-120027 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del péptido, lo que puede alterar su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el péptido, afectando su interacción con los receptores.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

TRV-120027 is a novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R), designed to treat acute heart failure (AHF) . Unlike traditional AT1R antagonists, this compound antagonizes canonical G-protein-mediated coupling while engaging β-arrestin-mediated signaling . This unique mechanism allows it to inhibit angiotensin II-mediated vasoconstriction and increase cardiomyocyte contractility via β-arrestin coupling .

Scientific Research Applications

Preclinical Studies

this compound has demonstrated promising results in preclinical studies . It induces vasodilation by antagonizing the AT1R-Gαq pathway and enhances cardiac performance by activating AT1R-β-arrestin signaling . In a canine model of heart failure, this compound exhibited a beneficial profile by causing cardiac unloading actions while preserving renal function .

Phase 1 Clinical Trials

A Phase 1 clinical trial of this compound was initiated to assess its safety, tolerability, and pharmacokinetics . The study involved a single-dose, dose-escalation, crossover design in healthy subjects, with the aim of informing dose selection and dosing regimens for subsequent studies in patients with heart failure . The results of the Phase 1 study showed this compound to be safe and well-tolerated, with pharmacokinetics consistent with a high degree of titratability .

Phase 2 Clinical Trials

Trevena, Inc. initiated a Phase 2 study of this compound for acute heart failure, with the goal of demonstrating that the drug rapidly and predictably improves hemodynamics while improving cardiac output . According to David Soergel, M.D., Head of Clinical Development at Trevena, this compound is a first-in-class agent that, because of its spectrum of biological effects, could provide a major advance in the treatment of AHF .

Cardiorenal Actions

Research has explored the cardiorenal actions of this compound in both healthy and heart failure canines . In healthy canines, this compound decreased pulmonary capillary wedge pressure and systemic and renal vascular resistances, while increasing cardiac output, renal blood flow, glomerular filtration rate, and urinary sodium excretion . In heart failure canines, it decreased mean arterial pressure, right atrial pressure, and pulmonary capillary wedge pressure, systemic and renal vascular resistances, and increased cardiac output and renal blood flow, all while maintaining glomerular filtration rate and urinary sodium excretion .

TRV120027 also preserved furosemide-mediated natriuresis and diuresis, while reducing cardiac preload and afterload .

Data Table

| Parameter | Healthy Canines | Heart Failure Canines |

|---|---|---|

| Pulmonary Capillary Wedge Pressure | Decreased | Decreased |

| Systemic Vascular Resistance | Decreased | Decreased |

| Renal Vascular Resistance | Decreased | Decreased |

| Cardiac Output | Increased | Increased |

| Renal Blood Flow | Increased | Increased |

| Glomerular Filtration Rate | Increased | Maintained |

| Urinary Sodium Excretion | Increased | Maintained |

| Mean Arterial Pressure | - | Decreased |

| Right Atrial Pressure | - | Decreased |

Case Studies

While specific, detailed case studies were not available in the search results, the provided documents do allude to the following:

- Canine Model of Heart Failure: In a preclinical model of paced heart failure, this compound showed a beneficial profile, causing cardiac unloading actions while preserving renal function .

- Heart Failure Patients: Trevena's Phase 2 trial aimed to demonstrate the pharmacology of this compound in heart failure patients, showing improvements in cardiac output .

Insights

Mecanismo De Acción

TRV-120027 ejerce sus efectos al dirigirse al receptor de tipo 1 de la angiotensina II. Bloquea los efectos adversos mediado por la proteína G de la angiotensina II mientras activa simultáneamente las vías de señalización beneficiosas mediadas por la arrestina β . Este doble mecanismo permite que this compound mejore el gasto cardíaco, reduzca la resistencia vascular y mejore el flujo sanguíneo renal . Los objetivos moleculares involucrados incluyen el receptor de tipo 1 de la angiotensina II, la arrestina β y las moléculas de señalización asociadas como la subfamilia C3 del canal catiónico y la fosfolipasa C gamma .

Comparación Con Compuestos Similares

TRV-120027 es único debido a su agonismo sesgado, lo que lo diferencia de los antagonistas tradicionales del receptor de la angiotensina II. Los compuestos similares incluyen:

Losartán: Un antagonista del receptor de la angiotensina II no sesgado que se utiliza para tratar la hipertensión.

Valsartán: Otro antagonista del receptor de la angiotensina II no sesgado con aplicaciones similares.

Olmesartán: Un antagonista del receptor de la angiotensina II no sesgado conocido por sus efectos de larga duración.

En comparación con estos compuestos, la capacidad de this compound de activar selectivamente la señalización de la arrestina β mientras bloquea la señalización de la proteína G proporciona una ventaja terapéutica distinta, particularmente en afecciones como la insuficiencia cardíaca aguda descompensada .

Actividad Biológica

TRV-120027, also known as TRV027, is a novel β-arrestin biased ligand that targets the angiotensin II type 1 receptor (AT1R). This compound represents a significant advancement in the treatment of acute heart failure and offers a unique mechanism of action compared to traditional angiotensin II receptor antagonists. It selectively engages β-arrestin-mediated signaling while inhibiting G-protein-mediated pathways, thereby providing therapeutic benefits without the common side effects associated with conventional treatments.

This compound operates through a biased signaling mechanism at the AT1R. Unlike classical antagonists that block all signaling pathways associated with the receptor, this compound selectively activates β-arrestin pathways. This results in:

- Inhibition of vasoconstriction : By blocking G-protein signaling, this compound reduces angiotensin II-mediated vasoconstriction.

- Increased cardiomyocyte contractility : Engagement of β-arrestin pathways enhances cardiac contractility, which is crucial for improving heart function in patients with heart failure.

- Cardioprotective effects : The compound exhibits anti-apoptotic properties, contributing to its cardioprotective profile .

Preclinical Studies

In preclinical models, this compound demonstrated significant improvements in various pathologies associated with heart failure. In studies involving anesthetized dogs with induced heart failure, this compound was shown to:

- Preserve renal function : Maintained glomerular filtration rate and increased renal blood flow while reducing systemic and pulmonary vascular resistances.

- Enhance diuresis and natriuresis : When combined with furosemide, this compound improved urine flow and sodium excretion post-infusion compared to furosemide alone .

Clinical Trials

This compound has progressed through several clinical trials aimed at assessing its safety and efficacy:

- Phase 1 Trials : Initial studies focused on the pharmacokinetics and safety profile in healthy subjects. These trials confirmed the tolerability of this compound when administered as a continuous infusion .

- Phase 2 Trials : A trial (NCT01966601) investigated the efficacy of this compound in patients with acute decompensated heart failure. Results indicated that while the compound showed promising pharmacological effects, it did not significantly improve clinical outcomes compared to placebo over a 30-day follow-up period .

- Ongoing Research : A recent trial (NCT04419610) is exploring the potential of this compound in treating acute lung injury associated with COVID-19 by antagonizing the renin-angiotensin system .

Table 1: Summary of Key Findings from Preclinical and Clinical Studies

| Study Type | Findings |

|---|---|

| Preclinical (Dogs) | - Improved renal function - Increased diuresis and natriuresis when combined with furosemide |

| Phase 1 | - Confirmed safety and tolerability - Pharmacokinetic profile established |

| Phase 2 | - No significant improvement in clinical status vs placebo - Promising pharmacological profile |

| COVID-19 Trial | - Investigating efficacy in acute lung injury - Potential to reverse elevated angiotensin II effects |

Propiedades

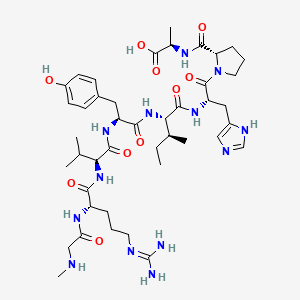

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-KMIMAYJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234510-46-3 | |

| Record name | TRV 120027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRV-120027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRV-120027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.